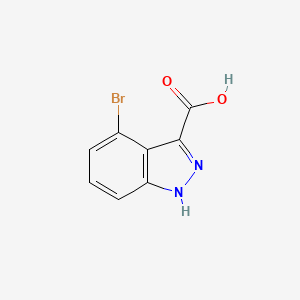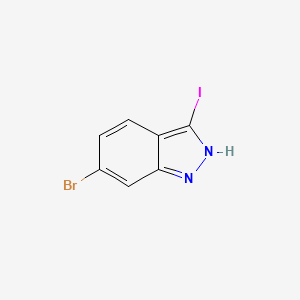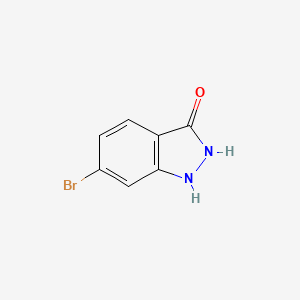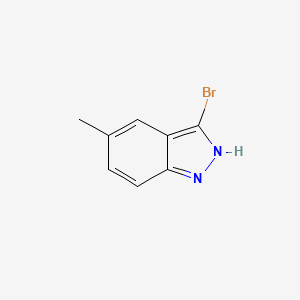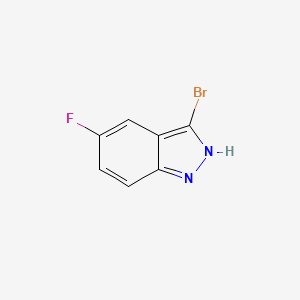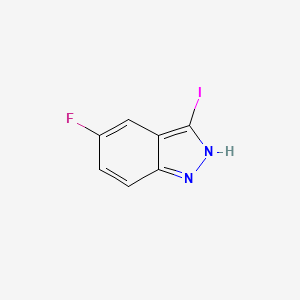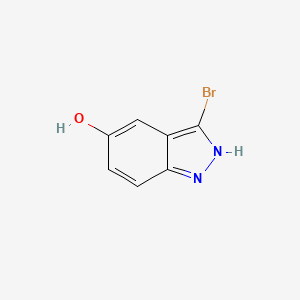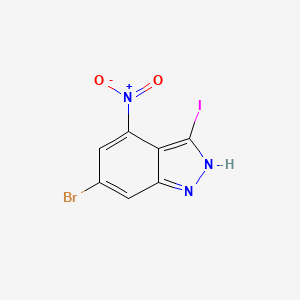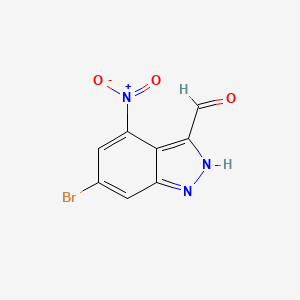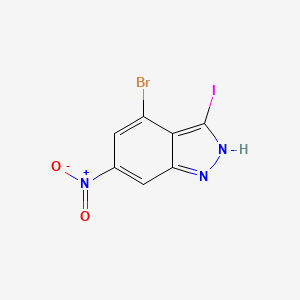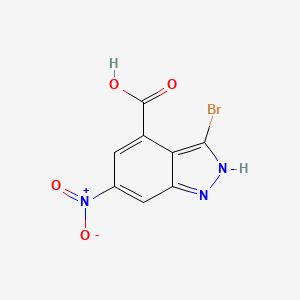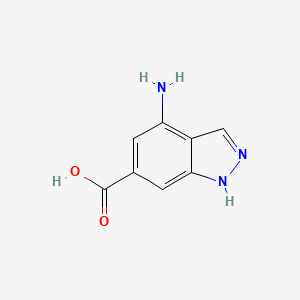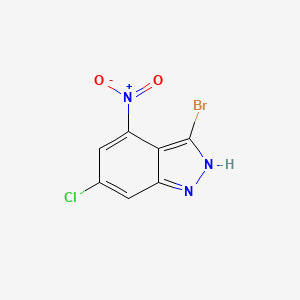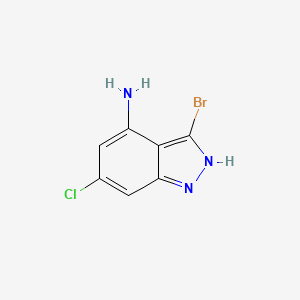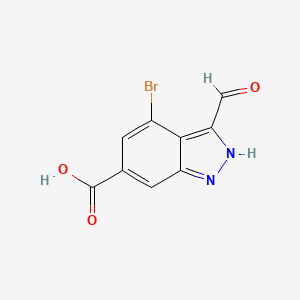
4-Bromo-3-formyl-1H-indazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated heterocyclic compounds involves starting materials that are functionalized through various chemical reactions. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the use of 5-bromoindazole-3-carboxylic acid methylester, which is arylated with 4-chloro-2-cyanopyridine and subsequently converted to diethylamide . Similarly, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester is synthesized from p-bromoaniline . These methods could potentially be adapted for the synthesis of "4-Bromo-3-formyl-1H-indazole-6-carboxylic acid" by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction studies. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is confirmed by single crystal X-ray diffraction, and the compound crystallizes in the triclinic system . The structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester is also determined using X-ray crystallography . These techniques would be essential for the structural analysis of "4-Bromo-3-formyl-1H-indazole-6-carboxylic acid" to confirm its molecular geometry and conformation.
Chemical Reactions Analysis
The chemical reactivity of brominated heterocyclic compounds is influenced by the presence of bromine, which can participate in various chemical reactions. The papers do not provide specific reactions for "4-Bromo-3-formyl-1H-indazole-6-carboxylic acid," but they do discuss the reactivity of similar compounds. For instance, the presence of bromine in the compounds studied could facilitate further functionalization through nucleophilic substitution reactions or coupling reactions . These insights can be extrapolated to predict the chemical reactions that "4-Bromo-3-formyl-1H-indazole-6-carboxylic acid" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocyclic compounds are determined by their molecular structure. The papers provide data on the crystalline systems, space groups, and unit cell parameters of the synthesized compounds . These properties are crucial for understanding the material's behavior in solid-state and its potential applications. The hydrogen bonding patterns, such as C-H…N and C-H…O interactions, and π…π stacking interactions, are also discussed, which contribute to the stability of the crystal packing . These properties would be relevant for "4-Bromo-3-formyl-1H-indazole-6-carboxylic acid" and could be investigated using similar analytical techniques.
Aplicaciones Científicas De Investigación
-
Pharmaceutical Chemistry
- Application : Indazole-containing derivatives are important in the field of medicinal chemistry . They are used as biologically active compounds for the treatment of various health disorders .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in the lab and then tested for their biological activity .
- Results or Outcomes : Indazole derivatives have shown a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
-
Organic Chemistry
- Application : Indazole derivatives are used in the synthesis of other complex organic compounds . They serve as important building blocks in the creation of many bioactive natural products and commercially available drugs .
- Methods of Application : The methods of application involve various organic synthesis techniques. The specific procedures would depend on the target compound .
- Results or Outcomes : The outcomes of these procedures are new compounds with potential biological activity. These compounds can then be further tested for their potential uses .
-
Synthesis of Alkaloids
- Application : Indazole derivatives are used in the synthesis of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in the lab and then tested for their biological activity .
- Results or Outcomes : The outcomes of these procedures are new compounds with potential biological activity. These compounds can then be further tested for their potential uses .
-
Catalytic Protodeboronation
- Application : Indazole derivatives are used in catalytic protodeboronation of pinacol boronic esters . This is a valuable transformation in organic synthesis.
- Methods of Application : The methods of application involve various organic synthesis techniques. The specific procedures would depend on the target compound .
- Results or Outcomes : The outcomes of these procedures are new compounds with potential biological activity. These compounds can then be further tested for their potential uses .
-
Synthesis of Bioactive Compounds
- Application : Indazole-3-carboxylic acid may be used in the synthesis of bioactive compounds . These compounds can be used in the development of new drugs or therapeutic agents .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
- Results or Outcomes : The outcomes of these procedures are new compounds with potential biological activity .
-
Synthesis of Fluoro-1H-indazole
- Application : Indazole derivatives can be used in the synthesis of fluoro-1H-indazole . This compound could have potential applications in medicinal chemistry .
- Methods of Application : The synthesis involves a series of chemical reactions, including the addition of 3-fluoro-2-methylbenzene amine in acetonitrile, followed by the addition of N-bromo-succinimide .
- Results or Outcomes : The result of this procedure is the bromo-3-fluoro-2-methylbenzene amine with a yield of 98% .
Safety And Hazards
The compound is considered hazardous. It may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing suitable protective clothing and eye protection .
Propiedades
IUPAC Name |
4-bromo-3-formyl-2H-indazole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-1-4(9(14)15)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFLTQPQOXRHQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646395 |
Source


|
| Record name | 4-Bromo-3-formyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-formyl-1H-indazole-6-carboxylic acid | |
CAS RN |
885523-37-5 |
Source


|
| Record name | 4-Bromo-3-formyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

